Cas no 669728-60-3 (Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate)

Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate is a specialized heterocyclic compound featuring a cyclooctabthiophene core functionalized with an isothiocyanate group and an ethyl carboxylate moiety. This structure imparts reactivity suitable for applications in organic synthesis, particularly in the construction of complex sulfur-containing frameworks. The isothiocyanate group offers a versatile handle for further derivatization, enabling coupling with amines or thiols to form thiourea or dithiocarbamate derivatives. The ethyl ester enhances solubility in organic solvents, facilitating handling in synthetic workflows. Its rigid cycloalkane-fused thiophene backbone may contribute to steric control in reaction pathways. This compound is of interest in medicinal chemistry and materials science for its potential as a building block in the development of pharmacophores or functional materials.
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate structure
669728-60-3 structure
商品名:Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate
CAS番号:669728-60-3
MF:
メガワット:
MDL:MFCD04058683
CID:3029638

Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • MFCD04058683
    • AKOS B019365
    • ART-CHEM-BB B019365
    • 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[d]thiophene-3-carboxylic acid ethyl ester
    • ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[d]thiophene-3-carboxylate
    • Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
    • Cycloocta[b]thiophene-3-carboxylic acid, 4,5,6,7,8,9-hexahydro-2-isothiocyanato-, ethyl ester
    • Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate
    • MDL: MFCD04058683

Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB380429-500mg
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate; .
669728-60-3
500mg
€333.00 2025-02-17
Fluorochem
365593-1g
ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
669728-60-3
1g
£532.00 2023-04-05
TRC
E017675-500mg
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
669728-60-3
500mg
$ 600.00 2022-06-05
abcr
AB380429-500 mg
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
669728-60-3
500MG
€313.80 2023-02-03
abcr
AB380429-1g
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate; .
669728-60-3
1g
€397.00 2025-02-17
A2B Chem LLC
AJ01814-10g
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
669728-60-3 >95%
10g
$1550.00 2024-04-19
Fluorochem
365593-5g
ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
669728-60-3
5g
£1,593.00 2023-04-05
Matrix Scientific
030212-500mg
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
669728-60-3
500mg
$189.00 2023-09-06
TRC
E017675-250mg
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
669728-60-3
250mg
$ 380.00 2022-06-05
abcr
AB380429-5 g
Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
669728-60-3
5g
€1074.00 2023-04-25

Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate 関連文献

Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylateに関する追加情報

Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate: A Comprehensive Overview

Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate (CAS No: 669728-60-3) is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its bicyclic structure, which includes a cyclooctabthiophene framework and an ethyl ester group. The presence of the isothiocyanato group further adds to its functional versatility.

The cyclooctabthiophene framework is a key structural element of this compound. It consists of eight-membered rings with sulfur atoms strategically placed to create a rigid and aromatic system. This structure not only imparts stability but also contributes to the compound's electronic properties. Recent studies have highlighted the potential of such frameworks in applications ranging from organic electronics to drug delivery systems.

The isothiocyanato group attached to the compound plays a crucial role in its reactivity and functionality. Isothiocyanates are known for their ability to undergo various nucleophilic substitutions and additions, making them valuable in organic synthesis. In the context of this compound, the isothiocyanato group can serve as a reactive site for further chemical modifications, enabling the creation of derivatives with tailored properties.

Recent advancements in synthetic chemistry have led to innovative methods for synthesizing Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate. One notable approach involves the use of sulfur-rich precursors and controlled oxidation techniques to construct the cyclooctabthiophene core. These methods not only enhance the efficiency of synthesis but also allow for better control over the stereochemistry of the product.

The compound's unique combination of structural features has opened up new avenues for its application in materials science. For instance, researchers have explored its potential as a building block for constructing advanced materials with tailored electronic properties. The rigid cyclooctabthiophene framework can serve as a platform for designing molecules with specific charge transport characteristics.

In addition to its structural versatility, Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate exhibits interesting optical properties that make it a candidate for use in optoelectronic devices. Studies have shown that the compound's absorption and emission spectra can be tuned by modifying its substituents or incorporating it into polymer matrices.

Another area where this compound has shown promise is in drug delivery systems. Its ability to form stable complexes with certain biomolecules makes it a potential candidate for targeted drug delivery applications. Researchers are actively investigating its compatibility with various drug molecules and its biocompatibility under physiological conditions.

The synthesis and characterization of Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate have been extensively documented in recent scientific literature. Advanced analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and study its physical properties.

In conclusion, Ethyl 2-isothiocyanato-4

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Amadis Chemical Company Limited
(CAS:669728-60-3)Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate
A1046573
清らかである:99%
はかる:1g
価格 ($):320.0